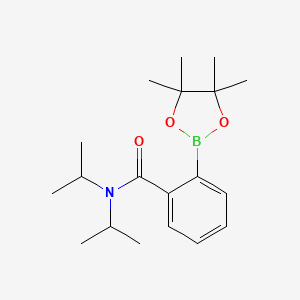
1,3-Dibromo-5-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(octyloxy)benzene is a chemical compound with the CAS Number: 1240047-14-6 . It has a molecular weight of 364.12 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C and is usually in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 364.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
1,3-Dibromo-5-(octyloxy)benzene and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis, structural characterization, and applications in materials science. For instance, the study on ethynylferrocene compounds of 1,3,5-tribromobenzene illustrates the synthesis of new compounds through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, suggesting potential applications in electronic materials due to their unique electrochemical properties (Fink et al., 1997).
Molecular Interactions and Packing
Research on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals insights into molecular packing interactions, including C–Br...π(arene) and Br...Br interactions. These findings are crucial for understanding the solid-state properties of such compounds, which is essential for the design of advanced materials with specific functionalities (Manfroni et al., 2021).
Luminescence and Structural Dynamics
The structural dynamics of luminescent organic bromine-substituted complexes have been explored, with a focus on 1,4-dibromo-2,5-bis(octyloxy)benzene. These studies demonstrate the material's potential in optoelectronic applications, highlighting the importance of intermolecular interactions in determining the luminescent properties of organic compounds (Basuroy et al., 2017).
Applications in Organic Electronics
This compound derivatives have also been investigated for their applications in organic electronics, such as in the development of organic thin film transistors. Studies on the thermal behavior and thin film properties of bis-pyrene compounds derived from similar structures underscore the potential of these materials in semiconducting applications, offering insights into the temperature's influence on their electrical properties (Constantinescu et al., 2015).
Photovoltaic Performance
The synthesis and application of a bulk tri(octyloxy)benzene moiety grafted onto fullerene demonstrate the compound's ability to induce highly ordered bulk heterojunction structures. This ordered active layer exhibits good photovoltaic performance, indicating the potential of this compound derivatives in improving the efficiency of solar cell technologies (Zhang et al., 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
1,3-dibromo-5-octoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWGWHRUQKVFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)






![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)